molecular formula C21H22N6O2 B2621595 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797812-78-2

3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No. B2621595
M. Wt: 390.447
InChI Key: OCGZIWMYWHMREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-methylpyridazine-3-carboxylic acid, which is synthesized from 2,3-dimethylpyridine. The second intermediate is 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde, which is synthesized from pyrrolidine and 2,4-diaminopyrimidine. These two intermediates are then coupled with N-(3-aminobenzoyl)-N-methylglycine to form the final product.

Starting Materials
2,3-dimethylpyridine, pyrrolidine, 2,4-diaminopyrimidine, N-(3-aminobenzoyl)-N-methylglycine

Reaction
Synthesis of 6-methylpyridazine-3-carboxylic acid from 2,3-dimethylpyridine via oxidation with potassium permanganate and subsequent reduction with sodium borohydride, Synthesis of 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde from pyrrolidine and 2,4-diaminopyrimidine via condensation with acetaldehyde and subsequent oxidation with potassium permanganate, Coupling of 6-methylpyridazine-3-carboxylic acid and 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde with N-(3-aminobenzoyl)-N-methylglycine via peptide bond formation and subsequent deprotection of the N-methyl group with hydrochloric acid

properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-15-7-8-19(26-25-15)29-18-6-4-5-16(13-18)20(28)23-14-17-9-10-22-21(24-17)27-11-2-3-12-27/h4-10,13H,2-3,11-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGZIWMYWHMREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

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